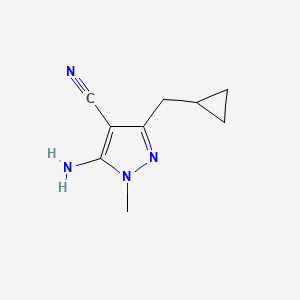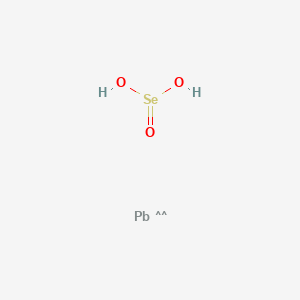
Lead(II) selenite, 99.9% (metals basis)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(II) selenite, with the chemical formula PbSeO₃, is a compound of lead and selenium. It is a white, monoclinic crystalline solid that is slightly soluble in water. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Lead(II) selenite can be synthesized through various methods. One common synthetic route involves the reaction of lead(II) nitrate with sodium selenite in an aqueous solution. The reaction is as follows:
Pb(NO3)2+Na2SeO3→PbSeO3+2NaNO3
This reaction is typically carried out at room temperature, and the resulting lead(II) selenite precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the pure compound .
Analyse Des Réactions Chimiques
Lead(II) selenite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions include:
Oxidation: Lead(II) selenite can be oxidized to lead(IV) selenate (PbSeO₄) using strong oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to elemental lead and selenium using reducing agents like hydrogen gas.
Substitution: Lead(II) selenite can react with halides to form lead(II) selenite halides, such as Pb₃(SeO₃)₂Br₂ and Pb₃(SeO₃)₂I₂.
Applications De Recherche Scientifique
Lead(II) selenite has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other lead and selenium compounds.
Biology: Lead(II) selenite is studied for its potential biological effects and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the field of radiopharmaceuticals.
Mécanisme D'action
The mechanism of action of lead(II) selenite involves its interaction with various molecular targets and pathways. One key pathway is the sulfur assimilation pathway, where lead(II) selenite is reduced by microorganisms through the upregulation of genes involved in sulfur metabolism. This reduction process involves enzymes such as ferredoxin-sulfite oxidoreductase and sulfate adenylyltransferase .
Comparaison Avec Des Composés Similaires
Lead(II) selenite can be compared with other similar compounds, such as lead(II) selenate (PbSeO₄) and lead(II) selenide (PbSe):
Lead(II) selenate (PbSeO₄): This compound is an oxidized form of lead(II) selenite and has different chemical properties and applications.
Lead(II) selenide (PbSe): This is a semiconductor material with applications in infrared detectors and other electronic devices.
Lead(II) selenite is unique due to its specific chemical structure and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
H2O3PbSe |
|---|---|
Poids moléculaire |
336 g/mol |
InChI |
InChI=1S/H2O3Se.Pb/c1-4(2)3;/h(H2,1,2,3); |
Clé InChI |
SEMSFJVJUWNARQ-UHFFFAOYSA-N |
SMILES canonique |
O[Se](=O)O.[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


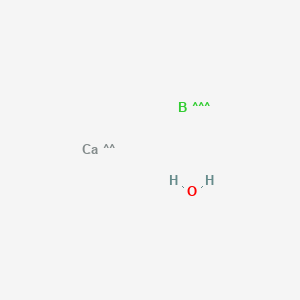


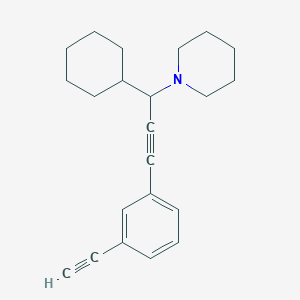

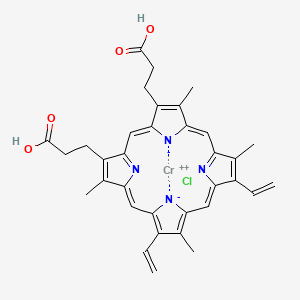

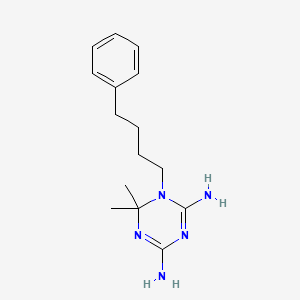
![5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12340705.png)



